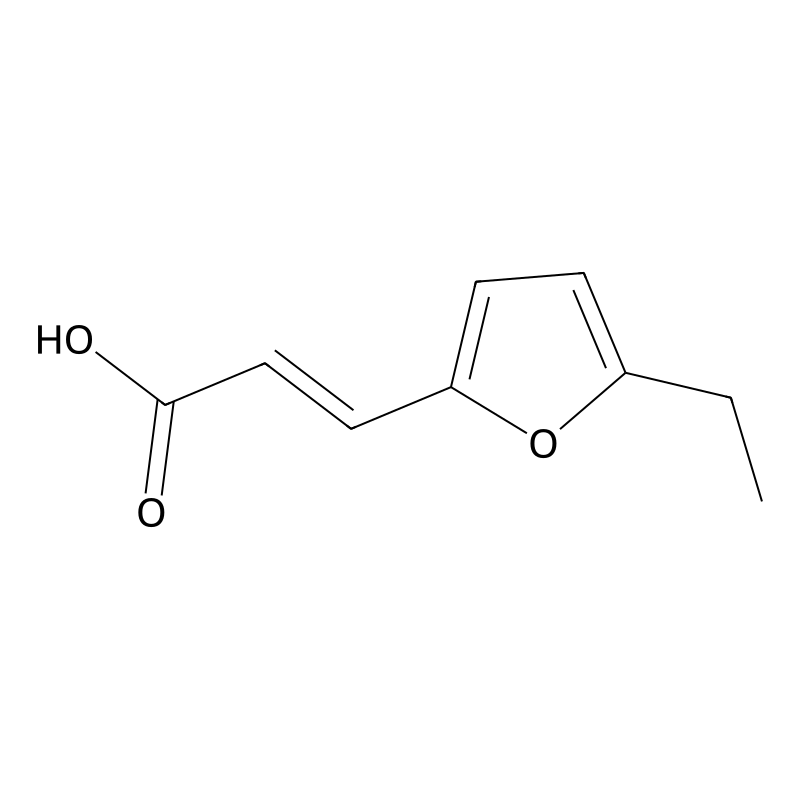

(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid, a compound with the molecular formula C_11H_12O_3, is characterized by its unique structure that includes a furan ring and an acrylic acid moiety. The furan ring contributes to its aromatic properties, while the prop-2-enoic acid part introduces a double bond that plays a crucial role in its reactivity and biological interactions. This compound has garnered attention in various fields, including organic chemistry and pharmacology, due to its potential biological activities and applications.

The chemical reactivity of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid can be explored through several types of reactions:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Michael Addition: The double bond in the prop-2-enoic acid can participate in Michael addition reactions with nucleophiles.

- Electrophilic Aromatic Substitution: The furan ring may undergo electrophilic substitution reactions, depending on the substituents and reaction conditions.

These reactions are facilitated by various catalysts, including acids or bases, and can lead to the formation of diverse derivatives with potential biological activities.

(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid exhibits notable biological activities, particularly as a potential anti-inflammatory and anticancer agent. Its structural features allow it to interact with biological targets, influencing pathways involved in inflammation and cell proliferation. Studies have indicated that compounds with similar structures often exhibit enhanced bioactivity due to their ability to interact with specific receptors or enzymes within biological systems .

Several synthetic pathways can be employed to produce (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid:

- Aldol Condensation: This method involves the condensation of suitable aldehydes or ketones followed by dehydration to form the desired compound.

- Furan Derivative Reactions: Starting from furan derivatives, reactions such as alkylation or acylation can be used to introduce the ethyl group and subsequently form the prop-2-enoic acid structure.

- Decarboxylation Reactions: If starting materials containing carboxylic acids are available, decarboxylation followed by functionalization can yield the target compound.

These methods highlight the versatility of synthetic organic chemistry in generating complex molecules from simpler precursors.

The applications of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid span across several domains:

- Pharmaceuticals: Due to its potential anti-inflammatory and anticancer properties, it is being investigated for use in drug formulations.

- Agricultural Chemicals: Its biological activity may extend to applications in pest control or as a plant growth regulator.

- Material Science: The compound could serve as a precursor for polymers or other materials due to its reactive double bond.

Interaction studies involving (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and enzyme inhibition assays are commonly employed to assess how this compound interacts at the molecular level:

- Enzyme Inhibition: Evaluating the inhibition of enzymes involved in metabolic pathways can provide insights into its therapeutic potential.

- Receptor Binding Studies: Investigating how this compound binds to specific receptors aids in understanding its mechanism of action.

These studies are crucial for elucidating the pharmacological profile of the compound.

Several compounds share structural similarities with (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid, which may influence their biological activity:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 5-Ethylfuran | Furan ring with ethyl substituent | Antioxidant properties |

| Cinnamic Acid | Phenolic structure with double bond | Antimicrobial and anti-inflammatory effects |

| 3-(5-Methylfuran-2-yl)propanoic Acid | Methyl substitution on furan | Potential neuroprotective effects |

These compounds highlight the diversity within this class of molecules while underscoring the unique aspects of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid concerning its specific structure and potential applications.